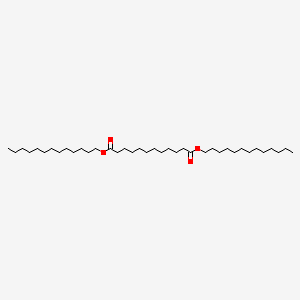

Ditridecyl dodecanedioate

Description

Properties

CAS No. |

27742-10-5 |

|---|---|

Molecular Formula |

C38H74O4 |

Molecular Weight |

595.0 g/mol |

IUPAC Name |

ditridecyl dodecanedioate |

InChI |

InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-19-23-27-31-35-41-37(39)33-29-25-21-17-18-22-26-30-34-38(40)42-36-32-28-24-20-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChI Key |

XEEGJDISKZUVQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Ditridecyl Dodecanedioate

Esterification Mechanisms and Catalysis for Dodecanedioate (B1236620) Synthesis

The fundamental reaction for producing Ditridecyl dodecanedioate is the esterification of dodecanedioic acid with tridecyl alcohol. In this reaction, the dicarboxylic acid reacts with two equivalents of the alcohol to form the diester and water as a byproduct. srce.hrnanobioletters.com The general mechanism, particularly in acid catalysis, involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. byjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. byjus.com To drive the equilibrium towards the product side, the water formed during the reaction is typically removed continuously. nanobioletters.com

Various catalytic systems can be employed to facilitate this transformation, each with distinct mechanisms and operational advantages. These systems are broadly categorized as homogeneous, heterogeneous, and enzymatic.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high efficiency and selectivity under mild reaction conditions due to the absence of phase transfer limitations. mdpi.com Transition metal complexes are prominent in this category. For instance, palladium-based homogeneous catalysts, often combined with specific phosphine (B1218219) ligands like 1,2-DTBPMB, have demonstrated high selectivity (up to 95%) in the synthesis of related diesters like dimethyl dodecanedioate. mdpi.com Such systems can operate at relatively low temperatures and pressures, contributing to energy efficiency. tu-dortmund.de The primary challenge associated with homogeneous catalysis is the separation of the often expensive catalyst from the product mixture, although techniques like selective product crystallization are being developed to enable catalyst recycling. mdpi.comresearchgate.net

Heterogeneous catalysis offers a practical solution to the catalyst separation problem, which is crucial for sustainable and industrial-scale production. mdpi.com In these systems, the catalyst is in a solid phase while the reactants are in a liquid or gas phase, allowing for easy separation through filtration. researchgate.netnih.gov This reusability makes heterogeneous catalysts economically and environmentally attractive. mdpi.com

Zeolite-based catalysts are a significant class of solid acid catalysts used in esterification. mdpi.com Their high thermal stability, defined pore structures, and tunable acidity make them effective for producing various esters. mdpi.com For example, H-β-zeolite has been used effectively in the esterification of fatty acids. mdpi.com Another approach involves using supported metal catalysts, where active metal components are dispersed on a solid support. Ruthenium-PNP pincer complexes immobilized on a solid support have been shown to catalyze the reduction of esters under mild conditions and are easily recoverable. researchgate.net Similarly, bimetallic catalysts, such as those based on copper nanoparticles, are being explored for the hydrogenation of diesters, showing enhanced stability and selectivity. rsc.org

Biocatalysis, utilizing enzymes as catalysts, represents a green and highly selective approach to ester synthesis. rsc.org These reactions are conducted under mild conditions, often in aqueous or solvent-free systems, which reduces energy consumption and environmental impact. rsc.org Lipases are the most commonly used enzymes for esterification due to their ability to catalyze the formation of ester bonds with high chemo-, regio-, and enantioselectivity. uni-greifswald.deresearchgate.net

The enzymatic synthesis of poly(amine-co-esters) has been demonstrated using lipase (B570770) catalysts, which tolerate functional groups without the need for protection and deprotection steps. google.com While specific data on the enzymatic synthesis of this compound is limited, the principles are well-established for other complex esters. The process involves the reaction of a dicarboxylic acid with an alcohol in the presence of a lipase. researchgate.net The development of robust and stable enzymes through protein engineering continues to expand the industrial applicability of this technology. uni-greifswald.de

Optimization of Reaction Conditions and Process Parameters

Optimizing process parameters is critical to maximize the yield, purity, and economic viability of this compound synthesis. Key parameters include temperature, pressure, reactant molar ratio, and catalyst concentration.

Temperature significantly influences the rate of esterification. For conventional acid-catalyzed esterification of dodecanedioic acid with long-chain alcohols, reaction temperatures are typically maintained between 120°C and 130°C. srce.hrnanobioletters.com This temperature range provides a sufficient reaction rate while minimizing potential side reactions. In these systems, the reaction is often conducted at atmospheric pressure. srce.hrnanobioletters.com

For other catalytic systems, the optimal conditions can vary. Homogeneously catalyzed processes, such as the alkoxycarbonylation to form diesters, can be run under milder conditions. researchgate.net Conversely, some heterogeneous catalytic processes, like hydrogenation, have traditionally required harsh conditions (>200 °C, >10.0 MPa), although modern catalysts are being developed to operate at lower temperatures and pressures (e.g., 25 °C, 5.0 MPa). researchgate.net Temperature optimization is crucial for balancing reaction kinetics with catalyst stability and product selectivity. For example, in certain ruthenium-cerium catalyzed oxidations to produce dodecanedioic acid, maintaining a temperature of 60-70°C is key to maximizing selectivity.

| Catalytic Method | Typical Temperature | Typical Pressure | Key Findings/Notes |

|---|---|---|---|

| Acid Catalysis (H₂SO₄) | 120-130 °C srce.hrnanobioletters.com | Atmospheric srce.hrnanobioletters.com | Requires continuous water removal (e.g., Dean-Stark). nanobioletters.com |

| Homogeneous (Pd-based) | Mild (e.g., 110 °C) researchgate.net | Elevated (e.g., 2.1 MPa CO) researchgate.net | High selectivity; catalyst separation is a challenge. mdpi.com |

| Heterogeneous (Ru-PNP) | Mild (e.g., 25 °C) researchgate.net | Elevated (e.g., 5.0 MPa H₂) researchgate.net | Catalyst is easily recoverable and reusable. researchgate.net |

| Enzymatic (Lipase) | Mild (e.g., 25-40 °C) uni-greifswald.desmolecule.com | Atmospheric | High selectivity; operates in green solvents or solvent-free. rsc.org |

In many esterification processes, a solvent is used to facilitate the reaction and aid in product separation. In the synthesis of dodecanedioate esters via acid catalysis, toluene (B28343) is commonly used as an azeotropic solvent. srce.hrnanobioletters.com It forms an azeotrope with the water produced during the reaction, allowing for its continuous removal via a Dean-Stark apparatus. nanobioletters.comukm.my This removal shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield. nanobioletters.com After the reaction, the solvent is typically removed by rotary evaporation or distillation. srce.hr

The development of solvent-free reaction methodologies is a key goal in green chemistry to reduce waste and environmental impact. For certain esterification reactions, it is possible to run the process neat, particularly if one of the reactants is a liquid at the reaction temperature. While specific solvent-free methods for this compound are not extensively detailed, research into lipase-catalyzed esterification in solvent-free systems has shown promise for other sugar esters, indicating a potential pathway for more sustainable production. researchgate.net

Reactant Stoichiometry and Impurity Minimization

The synthesis of this compound is achieved through the direct esterification of dodecanedioic acid with tridecanol (B155529). The fundamental stoichiometry for this condensation reaction requires a 1:2 molar ratio of dodecanedioic acid to tridecanol, producing one mole of the desired diester and two moles of water as a by-product.

C12H22O4 (Dodecanedioic acid) + 2 C13H28O (Tridecanol) ⇌ C38H74O4 (this compound) + 2 H2O

In practice, achieving high conversion rates and minimizing impurities necessitates precise control over reaction conditions. A slight excess of one reactant, typically the alcohol, may be employed to drive the reaction equilibrium towards the product side, ensuring the complete conversion of the more valuable dicarboxylic acid. The continuous removal of water during the reaction is a critical step to maximize the yield and purity of the final product.

Impurities in the final product can arise from several sources, including unreacted starting materials, residual catalyst, and by-products from side reactions. Minimizing these impurities is crucial for meeting quality specifications. High-performance purification techniques, such as vacuum distillation and filtration, are often employed post-reaction. The synthesis of similar dicarboxylate esters has demonstrated that high yields, ranging from 88% to 98%, are achievable with the use of an acid catalyst like sulfuric acid, indicating effective control over stoichiometry and reaction kinetics. researchgate.net

The following table details common impurities and strategies for their minimization:

Table 1: Impurity Sources and Minimization Strategies in this compound Synthesis

| Impurity Source | Mitigation Strategy |

|---|---|

| Unreacted Dodecanedioic Acid | Use of a slight molar excess of tridecanol; Optimization of reaction time and temperature. |

| Unreacted Tridecanol | Precise control of initial stoichiometry; Removal via vacuum distillation during purification. |

| Water (By-product) | Continuous removal during synthesis (e.g., Dean-Stark apparatus) to shift equilibrium. |

| Catalyst Residues (e.g., H₂SO₄) | Neutralization with a base, followed by washing with water and subsequent drying. |

| Side-Products (e.g., ethers) | Optimization of reaction temperature to avoid conditions conducive to side reactions. |

Green Chemistry Principles in this compound Synthesis

The production of this compound is increasingly influenced by the 12 principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles guide the development of more sustainable and economically viable manufacturing routes.

Utilization of Renewable Feedstocks (e.g., bio-based dodecanedioic acid, tridecanol)

A key aspect of greening the synthesis of this compound is the use of renewable feedstocks. yale.edu Both dodecanedioic acid and the monoalcohol precursors can be derived from biological sources rather than traditional petrochemicals. google.comgoogleapis.com Dicarboxylic acids with 6 to 13 carbon atoms, such as dodecanedioic acid, can be produced from the processing of vegetable oils. google.comgoogleapis.com Similarly, tridecanol can be obtained from renewable raw materials, contributing to a more sustainable manufacturing process. google.com The use of biomass, including materials like plant oils, wood residues, and agricultural waste, as a source for platform chemicals is a growing field that supports the production of these bio-based reactants. heraeus-precious-metals.comgoogle.commdpi.com

Table 2: Potential Renewable Feedstocks for Precursors

| Precursor | Potential Renewable Source |

|---|---|

| Dodecanedioic Acid | Vegetable Oils, Plant-based Fatty Acids, Biomass Fermentation |

| Tridecanol | Plant Oils, Biomass Conversion |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed to measure the efficiency of a chemical reaction, is a core principle of green chemistry. numberanalytics.comchemistry-teaching-resources.com It calculates the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.com For the synthesis of this compound, the atom economy is quite high.

Reaction: C12H22O4 + 2 C13H28O → C38H74O4 + 2 H2O

Molecular Weights:

Dodecanedioic Acid (C₁₂H₂₂O₄): 230.29 g/mol

Tridecanol (C₁₃H₂₈O): 200.36 g/mol

this compound (C₃₈H₇₄O₄): 594.99 g/mol

Water (H₂O): 18.02 g/mol

Calculation: Atom Economy = [Mass of Desired Product / (Total Mass of Reactants)] x 100 Atom Economy = [594.99 / (230.29 + 2 * 200.36)] x 100 Atom Economy = [594.99 / 631.01] x 100 ≈ 94.3%

An atom economy of 94.3% indicates a highly efficient reaction, with only a small fraction of the reactant mass being converted into the water by-product. Waste minimization strategies are central to improving the process's green profile. The use of selective catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can often be recycled, reducing waste. acs.orgum-palembang.ac.id Further waste reduction is achieved by preventing side reactions through process optimization and recycling auxiliary materials like solvents where possible. um-palembang.ac.id

Energy Efficiency in Production Processes

Designing for energy efficiency is a critical green chemistry principle that aims to minimize the environmental and economic impacts of energy consumption. yale.eduacs.org In the production of this compound, this involves optimizing the entire manufacturing process to reduce energy inputs. bsigroup.com Synthetic methods should ideally be conducted at ambient temperature and pressure, though this is not always feasible for esterification reactions which often require heat. acs.org

Strategies to improve energy efficiency include the use of highly active catalysts that can lower the reaction activation energy, thereby reducing the required process temperature. Process intensification, such as combining reaction and separation steps, can also lead to significant energy savings. Furthermore, implementing modern industrial energy management systems allows for real-time monitoring and optimization of energy consumption across all stages of production, from heating the reactor to the final purification steps. infosysbpm.comkeiken-engineering.com

Derivatization Reactions and Functionalization Strategies

Derivatization involves the chemical modification of a compound to produce a new substance with different properties. While this compound is typically a final product used as a high-performance lubricant or plasticizer, it can theoretically undergo further reactions at its ester groups or alkyl chains. However, a core principle of green chemistry is to reduce or avoid unnecessary derivatization, as such steps require additional reagents and can generate waste. sigmaaldrich.comacs.org The most common reaction an ester can undergo is hydrolysis, the reverse of its formation, which would break the molecule down into its constituent acid and alcohol. Transesterification with a different alcohol is also a possibility, which would swap the tridecyl groups for other alkyl chains.

Modification of Alkyl Chains for Tailored Chemical Interactions

Directly modifying the long, saturated alkyl chains of this compound is chemically challenging due to their low reactivity. A more practical and efficient strategy for tailoring the compound's chemical interactions is to utilize a functionalized alcohol during the initial synthesis. By selecting a tridecanol derivative that already contains the desired functional group, the property can be built directly into the final molecule.

This approach allows for the creation of esters with tailored properties. For example, using a branched-chain alcohol instead of linear tridecanol can significantly alter the physical properties of the resulting ester, such as its pour point and viscosity, which is critical for lubricant applications. researchgate.net Introducing unsaturation (double bonds) into the alkyl chains by using an unsaturated alcohol could create reactive sites for subsequent cross-linking or polymerization reactions. researchgate.net This strategy provides a versatile platform for designing molecules with specific functionalities without requiring harsh, post-synthesis modification steps.

Table 3: Hypothetical Functionalization via Modified Alcohol Reactants

| Modified Alcohol Reactant | Resulting Ester Functionality | Potential Application |

|---|---|---|

| Branched-chain Tridecanol | Altered chain packing, lower pour point | Low-temperature lubricants researchgate.net |

| Unsaturated Tridecanol | Introduction of reactive double bonds | Polymerizable plasticizers, cross-linkable films researchgate.net |

| Hydroxylated Tridecanol | Increased polarity, sites for further esterification | Enhanced affinity for polar surfaces, potential for oligomer formation |

Crosslinking Chemistry Involving Dodecanedioates

Dodecanedioates, including the parent dicarboxylic acid and its ester derivatives, play a role in polymer chemistry, particularly in crosslinking reactions. corvay-specialty.comtandfonline.com Crosslinking is the process of forming covalent bonds between polymer chains to create a more rigid and stable three-dimensional network. specialchem.comchempoint.com This modification significantly enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. specialchem.comchempoint.com

Dodecanedioic acid itself is used as a crosslinking agent in applications such as powder coatings. corvay-specialty.com In these systems, the carboxylic acid groups can react with functional groups on other polymer chains, such as hydroxyl or epoxy groups, to form ester linkages that constitute the crosslinks. tandfonline.comchempoint.com

Mechanisms of Crosslinking

The crosslinking chemistry involving dodecanedioates can proceed through several mechanisms, primarily involving the reaction of the carboxyl groups of dodecanedioic acid or the ester groups of its derivatives.

Reaction with Epoxides: Dicarboxylic acids like dodecanedioic acid can be used to crosslink epoxidized polymers, such as epoxidized natural rubber (ENR). tandfonline.comresearchgate.net The carboxylic acid groups react with the epoxy rings on the polymer chains in the presence of a catalyst, such as 1,2-dimethylimidazole, to form β-hydroxy-ester crosslinks. tandfonline.comresearchgate.net This process provides an alternative to traditional sulfur vulcanization. researchgate.net

Esterification with Polyols: Dodecanedioic acid can react with polyols (polymers containing multiple hydroxyl groups) to form polyester (B1180765) networks. The formation of ester bonds between the dicarboxylic acid and the polyol chains leads to a crosslinked structure. usda.gov This type of ester crosslinking can significantly improve the wet strength of materials like paper. usda.gov

Transesterification Reactions: In the presence of a suitable catalyst, the ester groups within a polymer network can undergo exchange reactions. tandfonline.com This dynamic nature of the crosslinks can impart unique properties to the material, such as malleability and self-repair capabilities at elevated temperatures. tandfonline.com

The following table provides examples of polymer systems where dodecanedioates are involved in crosslinking.

| Polymer System | Crosslinking Agent | Functional Groups Involved | Resulting Crosslink | Source |

| Epoxidized Natural Rubber (ENR) | Dodecanedioic Acid | Carboxyl (-COOH) and Epoxy | β-hydroxy-ester | tandfonline.comresearchgate.net |

| Cellulose (Paper) | Dicarboxylic Acids | Carboxyl (-COOH) and Hydroxyl (-OH) | Ester | usda.gov |

| Powder Coatings | Dodecanedioic Acid | Carboxyl (-COOH) and various functional groups | Covalent bonds | corvay-specialty.com |

| Polyamides/Polyesters | Dodecanedioic Acid | Carboxyl (-COOH) with Amine/Hydroxyl | Amide/Ester | corvay-specialty.comvalsynthese.ch |

The resulting crosslinked polymers exhibit improved properties compared to their linear counterparts. For instance, ENR crosslinked with dodecanedioic acid shows enhanced mechanical properties. researchgate.net Similarly, ester crosslinking in paper products leads to significant improvements in wet strength and dimensional stability. usda.gov

Advanced Spectroscopic and Computational Characterization Methodologies

Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides a detailed map of the chemical environments of atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

One-dimensional ¹H and ¹³C NMR spectra serve as unique molecular fingerprints for Ditridecyl dodecanedioate (B1236620). Each distinct chemical environment within the molecule produces a signal (or resonance) at a specific chemical shift (δ), measured in parts per million (ppm).

The ¹H NMR spectrum would be expected to show characteristic signals for the protons in the tridecyl alcohol and dodecanedioic acid portions of the ester. Protons on the carbons adjacent to the ester oxygen (α-protons) would appear most downfield due to the deshielding effect of the carbonyl group. The numerous methylene (B1212753) (CH₂) groups along the aliphatic chains would produce a large, complex signal in the 1.2-1.6 ppm region, while the terminal methyl (CH₃) protons of the tridecyl chains would appear as a distinct triplet at the most upfield position.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals would include the carbonyl carbon of the ester group at a significantly downfield shift (typically ~173 ppm), the carbons bonded to the ester oxygen (~65 ppm), and a series of signals for the methylene and methyl carbons in the aliphatic chains. The symmetry of the dodecanedioate backbone would result in fewer signals than the total number of carbons, simplifying the spectrum.

Expected NMR Chemical Shift Ranges for Ditridecyl dodecanedioate

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | N/A | ~173 |

| Methylene adjacent to ester oxygen (-O-CH₂-) | ~4.0 (triplet) | ~65 |

| Methylene adjacent to carbonyl (-CH₂-C=O) | ~2.2 (triplet) | ~34 |

| Internal Methylene (-CH₂-)n | ~1.2-1.6 (multiplet) | ~22-32 |

| Terminal Methyl (-CH₃) | ~0.9 (triplet) | ~14 |

While 1D NMR identifies the types of chemical environments, two-dimensional (2D) NMR experiments are essential to piece together the molecular structure by revealing through-bond connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the signals of adjacent methylene groups, allowing for the mapping of the entire length of the aliphatic chains from the α-protons down to the terminal methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum provides an unambiguous assignment of each carbon atom that bears protons by linking the established ¹H NMR assignments to the ¹³C spectrum. emerypharma.comdrugbank.com For example, it would definitively link the proton signal at ~4.0 ppm to the carbon signal at ~65 ppm, confirming the -O-CH₂- fragment.

Molecular Weight and Composition Analysis by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight and elemental formula of a compound.

For a large, non-volatile, and thermally sensitive molecule like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are required. deepdyve.com These methods transfer molecules from the liquid phase to the gas phase as ions without significant fragmentation.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar and large molecules. It would likely ionize this compound by forming adducts with ions present in the solvent, such as a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺), allowing for the direct determination of its molecular weight. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is a complementary technique that is effective for less polar compounds. nih.govjfda-online.com It uses a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules, typically through protonation to form the [M+H]⁺ ion. nih.gov Analysis by APCI-MS would provide confirmatory evidence of the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components in a mixture before they are detected by a mass spectrometer. nih.gov Due to the high molecular weight and consequently high boiling point of this compound, its direct analysis by GC-MS is challenging and may require high temperatures that could cause degradation.

However, GC-MS is an invaluable tool for assessing the purity of a this compound sample by detecting more volatile components. ewha.ac.krnih.gov It can effectively quantify residual starting materials, such as dodecanedioic acid or tridecanol (B155529) (often after a derivatization step to increase their volatility), or low-molecular-weight byproducts, ensuring the final product meets required purity specifications. youtube.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) represents the pinnacle of mass analysis, offering unrivaled mass resolving power and accuracy. nih.govpnnl.gov This capability allows for the determination of elemental compositions directly from the measured mass-to-charge ratio with sub-ppm accuracy. nih.gov

While a pure sample of this compound may not require such high performance for basic characterization, FTICR-MS becomes indispensable when analyzing complex matrices or formulations where this compound is a component. serdp-estcp.mil Its ability to resolve thousands of individual chemical compounds in a single analysis would allow for the definitive identification of the diester amidst impurities, additives, or degradation products that would be indistinguishable with lower-resolution instruments. dtic.mil

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. These methods are highly sensitive to the specific functional groups and bonding arrangements within a molecule.

For this compound, a long-chain aliphatic diester, FTIR and Raman spectra are dominated by signals corresponding to the ester functional group and the extensive polymethylene chains.

The most prominent and diagnostic absorption band in the FTIR spectrum of a long-chain ester like this compound is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp peak in the region of 1750-1735 cm⁻¹. The exact position can be influenced by the physical state and local molecular environment.

The C-O stretching vibrations of the ester group produce two distinct bands. The acyl-oxygen (C-O) stretch is typically found in the 1250-1160 cm⁻¹ range, often being strong and broad, while the alkyl-oxygen (O-C) stretch appears between 1150-1030 cm⁻¹.

The long tridecyl alkyl chains give rise to several characteristic vibrations. The C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups are observed in the 3000-2800 cm⁻¹ region. Specifically, asymmetric and symmetric CH₂ stretching modes appear near 2925 cm⁻¹ and 2855 cm⁻¹, respectively. researchgate.net These are typically the most intense bands in the spectrum.

Other significant vibrations include the CH₂ scissoring (bending) vibration around 1465 cm⁻¹ and the CH₂ rocking mode, which can manifest as a long progression of bands in the 1350-1180 cm⁻¹ range in the spectra of crystalline long-chain compounds. A characteristic band for a chain of four or more methylene groups appears as a rocking vibration around 720 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, it is typically weaker than in the FTIR spectrum. However, the C-C stretching vibrations within the alkyl backbone and the symmetric C-H stretching vibrations are often strong in the Raman spectrum, making it particularly useful for studying the conformation and packing of the hydrocarbon chains. nih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Typical Intensity |

| ~2925 | Asymmetric Stretching | C-H (in CH₂) | Strong (FTIR) |

| ~2855 | Symmetric Stretching | C-H (in CH₂) | Strong (FTIR) |

| ~1740 | Stretching | C=O (Ester) | Strong (FTIR) |

| ~1465 | Scissoring (Bending) | C-H (in CH₂) | Medium (FTIR) |

| ~1240 | Asymmetric Stretching | C-O-C (Ester) | Strong (FTIR) |

| ~1170 | Symmetric Stretching | C-O-C (Ester) | Medium (FTIR) |

| ~720 | Rocking | -(CH₂)n- (n≥4) | Medium (FTIR) |

Note: The exact peak positions can vary based on the sample's physical state (solid/liquid), crystallinity, and the specific instrumentation used.

FTIR and Raman spectroscopy are exceptionally well-suited for the in-situ monitoring of the esterification reaction that produces this compound from dodecanedioic acid and tridecanol. researchgate.net By immersing a probe directly into the reaction vessel, real-time data on the concentration of reactants and products can be collected without disturbing the system. researchgate.netcolab.ws

During the synthesis, the reaction progress can be tracked by observing the following spectral changes:

Disappearance of Reactants: The broad O-H stretching band of the carboxylic acid groups of dodecanedioic acid (typically centered around 3000 cm⁻¹) will diminish in intensity. Simultaneously, the characteristic broad O-H band from the tridecanol will also decrease.

Appearance of Product: A sharp and intense ester carbonyl (C=O) peak will grow in at approximately 1740 cm⁻¹. The intensity of this peak is directly proportional to the concentration of the newly formed this compound.

Byproduct Formation: The formation of water, a byproduct of esterification, can also be monitored by its characteristic O-H bending vibration around 1640 cm⁻¹. researchgate.net

This real-time analysis allows for precise determination of reaction kinetics, identification of the reaction endpoint, and ensures optimal process control, leading to improved yield and purity. colab.ws Raman spectroscopy offers similar capabilities, with the advantage that water is a very weak Raman scatterer, which can simplify the spectral analysis in aqueous or wet conditions. nih.govnih.gov

Crystallographic Analysis and X-ray Diffraction (XRD) Studies

X-ray diffraction is the primary technique for investigating the solid-state structure of crystalline materials. It provides detailed information on atomic arrangement, crystal packing, and polymorphic forms.

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. omicsonline.org For long-chain molecules like this compound, PXRD is crucial for identifying different crystalline phases, known as polymorphs. researchgate.net These polymorphs (commonly labeled α, β', and β) differ in the way the long hydrocarbon chains pack together in the crystal lattice, which directly impacts the material's physical properties such as melting point, density, and solubility. nih.govresearchgate.net

The diffraction pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). The pattern contains two key regions:

Short Spacings: Peaks at higher angles (wide 2θ) relate to the cross-sectional packing of the polymethylene chains, known as the subcell structure. researchgate.net These short spacings are highly diagnostic of the specific polymorphic form.

Table 2: Typical Short Spacings for Common Polymorphs of Long-Chain Lipids

| Polymorph | Subcell Packing | Characteristic Short Spacing(s) (Å) |

| α (Alpha) | Hexagonal | ~4.15 (single, strong peak) |

| β' (Beta-Prime) | Orthorhombic | ~4.20 and ~3.80 (two strong peaks) |

| β (Beta) | Triclinic | ~4.60 (strongest peak) and other weaker peaks |

Source: Adapted from literature on long-chain ester and triglyceride crystallography. researchgate.netresearchgate.net The presence of these characteristic peaks in the PXRD pattern of a solid sample of this compound would allow for the unambiguous identification of its crystalline form.

PXRD can also be used to determine the degree of crystallinity and the average size of the crystalline domains (crystallites) by analyzing the width of the diffraction peaks. malvernpanalytical.com

If a suitable single crystal of this compound were obtained, SC-XRD analysis would yield a three-dimensional map of electron density, allowing for the precise determination of:

The absolute molecular structure, including the exact bond lengths and bond angles of every atom.

The conformation of the molecule in the crystalline state (e.g., whether the alkyl chains are in a fully extended, all-trans conformation).

The specific intermolecular interactions (e.g., van der Waals forces) that govern the crystal packing.

This level of detail provides a fundamental understanding of the relationship between molecular structure and macroscopic properties. While no public record of a single-crystal structure for this compound is available, the technique remains the gold standard for absolute structure determination.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides theoretical insights that complement and help interpret experimental data. whiterose.ac.uk These in silico approaches allow for the modeling of molecular properties and behaviors at the atomic level. nih.govresearchgate.net

For a molecule like this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest-energy three-dimensional conformation of the molecule, predicting bond lengths, angles, and dihedral angles.

Calculate Vibrational Frequencies: Simulate the FTIR and Raman spectra of the molecule. acs.org The calculated frequencies can be compared with experimental spectra to provide a definitive assignment of the observed vibrational bands to specific atomic motions. acs.org

Probe Reaction Mechanisms: Model the esterification reaction pathway, identifying transition states and calculating activation energies. This helps in understanding the reaction kinetics and optimizing reaction conditions.

Analyze Intermolecular Interactions: Investigate the non-covalent forces between molecules, which is crucial for understanding crystal packing and predicting polymorphic stability. DFT studies can quantify the strength of van der Waals interactions that dominate the packing of the long alkyl chains. nih.gov

By combining experimental data from spectroscopy and diffraction with the theoretical predictions from computational chemistry, a highly detailed and robust understanding of the structure and properties of this compound can be achieved.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable approach to predict a wide range of molecular properties.

For this compound, DFT calculations can elucidate key aspects of its electronic nature and reactivity. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing various electronic properties. Important parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us

The electronic properties of this compound, while not extensively reported in the literature, can be estimated based on DFT studies of similar long-chain aliphatic esters. These studies indicate that the electronic properties are largely influenced by the ester functional groups, with the long alkyl chains primarily affecting the molecule's steric and conformational characteristics.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.1 D | Provides insight into the molecule's polarity and intermolecular interactions. |

Note: The values presented in this table are illustrative and based on typical DFT calculation results for long-chain aliphatic diesters. The exact values for this compound would require specific computational analysis.

Quantitative Structure-Property Relationship (QSPR) Modeling for Performance Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. frontiersin.org These models are built on the principle that the structure of a molecule dictates its physical, chemical, and biological properties. By developing a mathematical relationship between molecular descriptors and a specific property, QSPR can be used to predict the properties of new or untested compounds. frontiersin.org

For this compound, QSPR modeling can be employed to predict key performance-related properties such as boiling point, viscosity, and flash point, which are crucial for its applications as a lubricant or plasticizer. The first step in QSPR modeling is the calculation of a wide range of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices that describe the branching of the molecule), and quantum-chemical descriptors (e.g., HOMO-LUMO energies from DFT). arxiv.orgnih.gov

A multiple linear regression (MLR) analysis is then typically used to build a model that links a selection of these descriptors to the property of interest. The quality of a QSPR model is assessed by its statistical significance, predictive power, and the physical meaning of the selected descriptors.

Table 2: Illustrative QSPR Model for Predicting the Boiling Point of Long-Chain Diesters

Model Equation: Boiling Point (°C) = a + b(MW) + c(χ) + d(apol)

| Descriptor | Coefficient | Description | Typical Value for this compound |

| a (intercept) | 50.2 | Empirical constant | N/A |

| MW (Molecular Weight) | b = 0.45 | A measure of the molecule's size. | 538.9 g/mol |

| χ (First-order molecular connectivity index) | c = 15.3 | A topological descriptor related to the degree of branching. | ~18.5 |

| apol (Mean atomic polarizability) | d = 2.8 | A descriptor related to the molecule's polarizability. | ~25.6 |

Note: The coefficients and descriptors in this table are for illustrative purposes and represent a hypothetical QSPR model for long-chain diesters. The development of a robust QSPR model for this compound would require a large dataset of related compounds with experimentally determined boiling points.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and intermolecular interactions of a molecule like this compound.

Due to its long and flexible alkyl chains, this compound can adopt a vast number of conformations. MD simulations can explore this conformational landscape and identify the most probable and energetically favorable structures. This is crucial for understanding its physical properties, such as viscosity and melting point, which are highly dependent on molecular shape and packing.

Simulations can be performed in a vacuum to study the intrinsic conformational preferences of an isolated molecule or in a condensed phase (e.g., in a solvent or as a bulk liquid) to investigate intermolecular interactions and their effect on the molecule's behavior. The results of MD simulations can provide insights into how this compound molecules interact with each other and with other components in a mixture, which is essential for its application as a lubricant or plasticizer.

Table 3: Illustrative Conformational Energy Profile of this compound from MD Simulations

| Conformation | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Probability |

| Extended (anti) | ~180° | 0 (Reference) | High |

| Gauche (+) | ~+60° | ~0.9 | Moderate |

| Gauche (-) | ~-60° | ~0.9 | Moderate |

| Eclipsed | ~0° | >5.0 | Very Low |

Note: This table provides an illustrative example of the relative energies of different conformations around a key dihedral angle in this compound. The actual conformational landscape is much more complex due to the large number of rotatable bonds.

Computer-Assisted Reaction Pathway Design and Retrosynthesis

Computer-assisted synthesis design is a field of cheminformatics that aims to develop computational tools to help chemists plan the synthesis of organic molecules. Retrosynthetic analysis is a key technique in this area, where a target molecule is broken down into simpler, commercially available starting materials through a series of logical "disconnections". wikipedia.org

For a large, symmetrical molecule like this compound, a retrosynthetic analysis would logically disconnect the ester linkages. This disconnection reveals the two primary building blocks: dodecanedioic acid and tridecanol. This approach simplifies the synthetic challenge by identifying readily accessible precursors.

The forward synthesis would then involve the esterification of dodecanedioic acid with two equivalents of tridecanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the reaction to completion, for example, by using a Dean-Stark apparatus.

Retrosynthetic Analysis of this compound:

Target Molecule: this compound

Disconnection: The two C-O bonds of the ester groups are disconnected. This is a logical step as ester formation is a reliable and well-understood reaction.

Synthons: This disconnection yields a dicarboxylic acid synthon (from the central part of the molecule) and two alcohol synthons (from the two identical side chains).

Synthetic Equivalents: The synthetic equivalents for these synthons are dodecanedioic acid and tridecanol.

Proposed Synthetic Pathway:

Dodecanedioic acid + 2 Tridecanol --(Acid Catalyst, Heat, -H₂O)--> this compound

This computer-assisted approach to reaction planning allows for the systematic exploration of synthetic routes and the identification of the most efficient and practical methods for preparing the target molecule.

Mechanistic Investigations and Chemical Interaction Dynamics

Molecular Interactions in Complex Systems (e.g., Polymer Matrices, Lubricant Formulations)

The efficacy of ditridecyl dodecanedioate (B1236620) in diverse applications stems from the specific molecular interactions it forms within complex chemical systems like polymer matrices and lubricant blends.

In polymer matrices , such as Polyvinyl Chloride (PVC), ditridecyl dodecanedioate functions as an external plasticizer. diva-portal.org Its molecules intercalate between the rigid polymer chains. diva-portal.org The primary interactions are non-covalent, specifically van der Waals forces between the long, non-polar tridecyl alkyl chains of the ester and the polymer backbone. This physical interaction increases the intermolecular distance, or free volume, between PVC chains. diva-portal.org By spacing the polymer chains apart, the plasticizer reduces the strong dipole-dipole forces between them, which are responsible for the polymer's inherent brittleness. escholarship.org The compatibility between the plasticizer and the polymer is crucial; a good match in properties, such as polarity and alkyl chain length, ensures effective plasticization and minimizes migration of the plasticizer out of the polymer matrix. diva-portal.orgresearchgate.net

Role as a Plasticizer: Theories of Polymer-Ditridecyl Dodecanedioate Interaction

The function of this compound as a plasticizer is explained by several interconnected theories that describe its interaction with polymer chains.

Lubricity Theory : This theory posits that the plasticizer molecules act as a lubricant between polymer chains. diva-portal.org When incorporated into a polymer matrix like PVC, the long, flexible molecules of this compound shield the polymer chains from one another, allowing them to slide past each other more easily. This internal lubrication reduces the friction between chains, overcoming the rigidity of the polymer network and imparting flexibility.

Gel Theory : This theory views the plasticized polymer as a three-dimensional gel. The this compound molecules are thought to break the points of attachment (resin-resin interactions) within the polymer's semi-rigid network. By masking these interaction sites, the plasticizer prevents the reformation of a rigid structure, thus maintaining flexibility.

Free Volume Theory : Perhaps the most comprehensive model, this theory focuses on the space between polymer chains. The large, somewhat bulky molecules of this compound increase the "free volume" within the polymer matrix. This added space gives the polymer chain segments more room to move, enhancing their mobility and thus the flexibility and workability of the material. The efficiency of creating free volume is influenced by the plasticizer's molecular size and shape; the long alkyl chains of this compound are particularly effective in this regard. diva-portal.org

The large molecular size of this compound, compared to smaller plasticizers like phthalates, also means it is less prone to migrating out of the polymer matrix, leading to better durability and permanence of the plasticizing effect. diva-portal.org

Lubricant Base Stock Chemistry: Tribological Mechanisms at the Molecular Level

When used as a lubricant base stock, this compound's chemical structure directly contributes to its tribological performance through the formation of protective surface films.

The primary mechanism involves the formation of a boundary lubrication film . researchgate.net The polar ester functional groups within the this compound molecule have an affinity for metal surfaces, causing them to adsorb and form an organized, thin layer. mdpi.com This adsorbed layer acts as a sacrificial barrier that prevents direct asperity-to-asperity contact between moving metal parts, which is critical under high-load, low-speed conditions where a full hydrodynamic film cannot be sustained. stle.org

The formation of this film, often called a tribofilm , can be a dynamic process activated by the stress and heat of friction. acs.orgnih.gov The ester molecules at the surface can undergo chemical transformations under tribological stress, sometimes forming a more robust, carbon-based protective layer. acs.orgnih.gov The long, saturated alkyl chains of this compound contribute to a low shear strength within the film, which translates to a low coefficient of friction, while the strong surface adhesion of the film provides excellent wear protection. mdpi.comfink.rs

The use of saturated components (dodecanedioic acid and tridecyl alcohol) in its synthesis gives this compound superior oxidation stability compared to esters derived from unsaturated fatty acids. fink.rs This stability ensures that the lubricant maintains its protective properties for longer periods at high operating temperatures. asme.org

Below is a table showing typical properties for a diester lubricant, Di(isotridecyl) dodecanedioate, which is a structural isomer of this compound and shares similar performance characteristics.

| Property | Value |

|---|---|

| Viscosity at 40°C (mm²/s) | 42.0 |

| Viscosity at 100°C (mm²/s) | 7.5 |

| Viscosity Index | 158 |

| Pour Point (°C) | -57 |

| Flash Point (°C) | 277 |

| Evaporation Loss (NOACK, %) | 5.7 |

Data sourced from patent information for Di(isotridecyl) dodecanedioate, an isomer of this compound. fink.rs

Degradation Mechanisms in Non-Biological Environments (e.g., thermal, oxidative stability studies)

Despite its inherent stability, this compound can degrade under severe thermal and oxidative stress. Understanding these mechanisms is key to predicting its service life in applications like high-temperature lubricants.

Oxidative Degradation : This is the most common degradation pathway and occurs when the lubricant is exposed to oxygen at elevated temperatures. precisionlubrication.com It is a free-radical chain reaction with distinct stages:

Initiation : Heat or the presence of metal catalysts leads to the formation of free radicals on the ester's hydrocarbon chains. precisionlubrication.com

Propagation : These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other ester molecules to form unstable hydroperoxides (ROOH). precisionlubrication.comncsu.edu

Decomposition : The hydroperoxides break down, forming highly reactive radicals that lead to a cascade of further reactions. This process generates degradation byproducts such as aldehydes, ketones, and carboxylic acids. precisionlubrication.comresearchgate.net

Termination : The reaction eventually creates stable, high molecular weight products through polymerization of the smaller, oxidized fragments. ncsu.edu This leads to a significant increase in the lubricant's viscosity, as well as the formation of sludge and varnish, which can impede lubrication and heat transfer. researchgate.netncsu.edu

The excellent oxidative stability of this compound is attributed to its fully saturated structure, which lacks the reactive double bonds found in unsaturated esters that are more susceptible to oxidative attack. fink.rs

Thermal Degradation : This mechanism, also known as thermal cracking, can occur in the absence of oxygen if temperatures exceed the lubricant's thermal stability threshold (typically above 220°C for polyol esters). ncsu.eduresearchgate.net Instead of reacting with oxygen, the high thermal energy directly breaks the C-C and C-O bonds within the ester molecule. precisionlubrication.com This pyrolysis leads to the formation of smaller, more volatile molecules, as well as acids and other esters, causing a loss of lubricant mass and a potential decrease in viscosity. researchgate.net

Applications in Advanced Materials and Chemical Formulations Academic Focus

Integration into Polymer Systems: Impact on Material Science Properties

The incorporation of ditridecyl dodecanedioate (B1236620) into polymer matrices serves primarily to enhance flexibility and improve processing characteristics. As an ester of a long-chain dicarboxylic acid, it leverages the inherent properties of its precursor, dodecanedioic acid, which is known to impart greater flexibility and strength to polymers compared to short-chain diacids. specialchem.comspecialchem.com This is attributed to the ability of the long aliphatic chain to bend, which minimizes breakage and reduces the number of rigid links within the polymer structure. specialchem.comspecialchem.com

The rheology of polymer melts—the study of their flow and deformation—is a critical factor in manufacturing processes like extrusion and injection molding. tainstruments.comresearchgate.net The viscosity of a polymer melt, a key rheological parameter, dictates the ease of processing and the energy required. researchgate.net Additives like ditridecyl dodecanedioate function as plasticizers, which are incorporated into a polymer matrix to increase its workability and flexibility. ontosight.ai

When blended with a polymer, this compound increases the free volume between polymer chains. This reduces intermolecular friction and allows the polymer chains to move more easily, thereby lowering the melt viscosity. ontosight.airesearchgate.net This phenomenon, known as shear thinning, is crucial in polymer processing as it facilitates faster material flow at high shear rates, leading to reduced heat generation and lower energy consumption during manufacturing. tainstruments.com The rheological properties of a polymer system are highly sensitive to its molecular structure and any additives present, making compounds like this compound essential for tailoring a material's processing window to specific technologies. businesspractices.rumdpi.com

This compound is recognized for its ability to enhance the flexibility and processability of materials. ontosight.ai Its function as a plasticizer is central to this role. By embedding its large, flexible molecules between rigid polymer chains, it disrupts the close packing of these chains, thereby lowering the material's glass transition temperature (Tg). This results in a softer, more pliable material at room temperature.

The long C13 alkyl chains of the ester contribute significantly to this effect, providing internal lubrication and allowing polymer chains to slide past one another more readily. This mechanism is crucial in applications for materials like PVC, where similar high molecular weight esters are used to impart flexibility. industrialchemicals.gov.au The parent dicarboxylic acid, dodecanedioic acid, is specifically used in the production of polyamides (nylon), polyesters, coatings, and adhesives to improve flexibility and durability. The ester form, this compound, carries this functionality into formulations, contributing to the longevity and resilience of the final product by reducing brittleness and susceptibility to stress cracking.

Formulation as a Lubricant Base Stock Component

Synthetic esters are a distinct class of Group V lubricant base oils, engineered to deliver high performance in demanding environments where conventional mineral oils may falter. machinerylubrication.com this compound, as a diester, falls into this category and is valued for its lubricity, thermal stability, and low volatility. ontosight.aimachinerylubrication.com

The performance of a synthetic ester lubricant is intrinsically linked to its chemical structure. zslubes.comcnlubricantadditive.com Diesters based on long-chain acids like dodecanedioic acid are designed to offer a unique combination of properties. cnlubricantadditive.comresearchgate.net The long carbon chains contribute to a high viscosity index (VI), meaning the lubricant's viscosity changes less with temperature fluctuations, ensuring stable performance across a wide operating range. cnlubricantadditive.comresearchgate.net This is a significant advantage over many mineral oils.

Furthermore, the ester functional groups are polar, causing them to adsorb onto metal surfaces. nih.gov This creates a persistent lubricating film that reduces friction and wear, even under boundary lubrication conditions. zslubes.comnih.gov Research on various dodecanedioate esters demonstrates their excellent lubrication properties, including low pour points for good cold-weather performance and high flash points for safety and reduced volatility at high temperatures. researchgate.net For instance, studies on similar branched dodecanedioate esters show pour points as low as -55°C and flash points as high as 300°C, indicating a broad operational temperature window. researchgate.net The high molecular weight of this compound suggests it would have low volatility and a high flash point, making it suitable for high-temperature applications where minimal oil evaporation is critical. researchgate.netlube-media.com

Interactive Table: Lubrication Properties of Various Dodecanedioate Esters

The following table, based on findings from related dodecanedioate esters, illustrates the typical performance characteristics that can be expected from this class of compounds. Note that specific values for this compound may vary.

| Ester Compound | Pour Point (°C) | Flash Point (°C) | Viscosity Index (VI) | Key Characteristic |

| Di-2-methylbutyl dodecanedioate | -45 | 224 | 165 | Good low-temperature properties |

| Di-2-ethylhexyl dodecanedioate | -55 | 239 | 157 | Excellent low-temperature properties |

| Di-oleyl dodecanedioate | -15 | 300 | 196 | Remarkable flash point, high VI |

| Di-2-ethylbutyl dodecanedioate | -35 | 230 | 160 | Good low-temperature properties |

This data is derived from a study on various dodecanedioate esters and is presented to illustrate the general properties of this chemical family. researchgate.net

A key advantage of synthetic esters as lubricant base stocks is their excellent solvency and additive compatibility. cnlubricantadditive.comlube-media.com The polar nature of the ester molecules allows them to readily dissolve a wide range of additives, ensuring a stable and homogeneous formulation. cnlubricantadditive.com This "additive sensitivity" means that a small amount of an additive can produce a significant performance improvement. cnlubricantadditive.com

In high-temperature applications, synthetic esters are typically formulated with high-performance antioxidants to prevent oxidative breakdown and the formation of varnish and deposits. machinerylubrication.comlube-media.com Although esters possess inherent lubricity, for severe operating conditions, they are often combined with anti-wear (AW) and extreme-pressure (EP) additives to protect metal surfaces under heavy loads. zslubes.com Friction modifiers may also be included to further reduce energy losses due to friction. The ability of this compound to act as a good solvent ensures these critical additives remain suspended and effective throughout the lubricant's service life.

Other Specialized Industrial Chemical Formulations (e.g., coatings, adhesives, focusing on chemical function)

Beyond its primary roles in polymers and lubricants, this compound's chemical properties make it suitable for other specialized formulations. Its precursor, dodecanedioic acid, is used in the production of coatings, adhesives, and corrosion inhibitors, and the ester inherits these functional applications.

Coatings: In coating formulations, this compound can act as a plasticizer or a coalescing agent. As a plasticizer, it enhances the flexibility and impact resistance of the cured coating film, preventing cracking and peeling. As a coalescing agent, it facilitates the formation of a continuous, uniform film as the coating dries by temporarily lowering the glass transition temperature of the polymer binder.

Corrosion Inhibitors: Dodecanedioic acid is an effective ferrous corrosion inhibitor, and its esters can perform a similar function. When used in metalworking fluids or protective coatings, the polar ester groups of this compound can adsorb onto metal surfaces, forming a protective, hydrophobic barrier that repels water and prevents oxidation. nih.gov

Analytical Methodologies for Purity, Quantification, and Trace Analysis

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the analysis of Ditridecyl dodecanedioate (B1236620), offering high-resolution separation of the target analyte from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of high molecular weight, non-volatile compounds like Ditridecyl dodecanedioate. Method development is a systematic process to achieve a desired separation. youtube.com

For a non-UV-absorbing compound such as this compound, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable. A Diode-Array Detector (DAD) could be used if the analyte is derivatized with a UV-absorbing chromophore. nih.gov The development of a robust HPLC method involves a multi-step approach. youtube.comyoutube.com A good starting point is to use a reversed-phase column, such as a C18 or C8, with a gradient elution. youtube.com A "scouting" gradient, for instance, from a low to a high concentration of organic solvent in water, can help to determine the approximate elution conditions. youtube.com

A typical HPLC method for a long-chain diester like this compound would involve a reversed-phase C18 column. nih.gov The mobile phase could consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with gradient elution to ensure adequate separation of the analyte from any impurities. nih.govfrontiersin.org

Below is an example of a hypothetical HPLC method for the analysis of this compound:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 20 µL |

| Diluent | Isopropanol |

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and for quantifying any volatile or semi-volatile impurities. Given its high molecular weight and low volatility, analysis of the intact ester may require high-temperature GC. researchgate.net However, a more common approach for analyzing high molecular weight esters is to first convert them into more volatile derivatives, such as fatty acid methyl esters (FAMEs), through transesterification. sigmaaldrich.com This allows for analysis on standard capillary GC columns.

For purity analysis, a flame ionization detector (FID) is commonly used due to its excellent linearity and sensitivity for organic compounds. nih.govsciepub.com The method would involve dissolving the sample in a suitable solvent and injecting it into the GC. The resulting chromatogram would show a major peak for the main component and smaller peaks for any impurities. researchgate.net

The following table outlines typical GC-FID conditions for the analysis of FAMEs derived from a long-chain diester:

| Parameter | Condition |

| Column | Capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 240 °C at 4 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260 °C |

| Injection Mode | Split (e.g., 50:1) |

For the analysis of this compound in complex matrices such as cosmetics, environmental samples, or biological tissues, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. thermofisher.comnih.gov This technique is particularly useful for identifying unknown impurities or degradation products. shimadzu.com The mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, allowing for its structural elucidation. researchgate.net For trace analysis of endocrine-disrupting compounds, which can include esters, in environmental water samples, GC-MS combined with solid-phase extraction has been successfully applied. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying low levels of compounds in complex mixtures without the need for derivatization. chromatographyonline.comrsc.org This method is particularly well-suited for the analysis of this compound in cosmetic formulations or for migration studies from food contact materials. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix. nih.govresearchgate.net

Spectroscopic Quantification Methods (e.g., UV-Vis, FTIR)

Spectroscopic methods can be used for the quantification of this compound, particularly for in-process control during its synthesis or for the analysis of bulk material.

UV-Visible (UV-Vis) Spectroscopy is generally not suitable for the direct quantification of this compound as it lacks a significant chromophore. However, it could be employed if a derivatization reaction is performed to introduce a UV-absorbing moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable tool for the characterization and quantification of esters. The progress of the esterification reaction between dodecanedioic acid and tridecyl alcohol can be monitored by observing the disappearance of the carboxylic acid C=O stretching band (around 1700-1725 cm⁻¹) and the appearance of the ester C=O stretching band (around 1735-1750 cm⁻¹). mdpi.comresearchgate.net For quantitative analysis, a calibration curve can be constructed by plotting the absorbance of the ester carbonyl peak against known concentrations of this compound. nih.gov FTIR can also be used to monitor the presence of unreacted dicarboxylic acid in the final product. frontiersin.orgresearchgate.net

A typical FTIR analysis would show the following characteristic peaks for this compound:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretching (alkane) | 2850 - 2960 |

| C=O stretching (ester) | 1735 - 1750 |

| C-O stretching (ester) | 1150 - 1250 |

Method Validation: Accuracy, Precision, Linearity, and Robustness

Validation of an analytical method is essential to ensure its reliability for the intended purpose. mastelf.com The validation process is guided by international guidelines such as those from the International Council for Harmonisation (ICH). europa.euduyaonet.comfda.govfda.gov For cosmetic ingredients, specific validation guidelines may also apply. europa.eu

The key validation parameters include:

Accuracy : The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govyoutube.com

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards of different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve. frontiersin.org

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govfrontiersin.org

An example of validation data for a hypothetical HPLC method for this compound is presented below:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% |

| Repeatability (RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (RSD) | ≤ 3.0% | 1.5% |

| Robustness | No significant effect on results | Passed |

Sample Preparation and Extraction Techniques for Analytical Studies

Proper sample preparation is a critical step to ensure accurate and reliable analytical results, especially for trace analysis or when dealing with complex matrices. youtube.com The choice of technique depends on the nature of the sample and the analytical method to be used.

For the analysis of this compound in cosmetic creams or lotions, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to separate the analyte from interfering matrix components. chromatographyonline.com Care must be taken to avoid contamination from plastic labware, as phthalates and other plasticizers can interfere with the analysis of esters. thermofisher.com Therefore, the use of glass and solvent-rinsed equipment is recommended.

For environmental samples, such as water or soil, pre-concentration techniques like SPE are often required to achieve the necessary sensitivity for trace analysis. nih.govshimadzu.com For the analysis of microplastics in soil, techniques to digest organic matter, such as using Fenton reagent, may be employed. researchgate.net

A general sample preparation workflow for the analysis of this compound in a cosmetic emulsion could be:

Weigh a known amount of the sample.

Disperse the sample in a suitable solvent system (e.g., a mixture of water and an organic solvent like isopropanol).

Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to extract the this compound.

Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Environmental Transformation and Biodegradation Pathways

Microbial Degradation Pathways and Enzyme Systems

The microbial breakdown of Ditridecyl dodecanedioate (B1236620) is expected to proceed through enzymatic hydrolysis of its ester bonds, followed by the degradation of its constituent parts: dodecanedioic acid and tridecanol (B155529). This process involves a series of metabolic steps orchestrated by various microorganisms.

Under aerobic conditions, the biodegradation of Ditridecyl dodecanedioate is likely initiated by extracellular lipases or esterases. These enzymes hydrolyze the two ester linkages, releasing one molecule of dodecanedioic acid and two molecules of tridecanol. wikipedia.org

The resulting long-chain alcohol, tridecanol, is then oxidized to tridecanoic acid. Both dodecanedioic acid and tridecanoic acid are subsequently catabolized through the β-oxidation pathway. mdpi.comresearchgate.net In this cyclical process, two-carbon units are sequentially cleaved off in the form of acetyl-CoA. mdpi.com The acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete mineralization to carbon dioxide and water, generating energy for the microorganisms. mdpi.com

The key enzymatic steps in the aerobic degradation of the fatty acid and dicarboxylic acid components are catalyzed by acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases. mdpi.com

Table 1: Postulated Aerobic Biodegradation Pathway of this compound

| Step | Process | Initial Substrate | Key Enzymes | Products |

| 1 | Ester Hydrolysis | This compound | Lipases, Esterases | Dodecanedioic acid, Tridecanol |

| 2 | Alcohol Oxidation | Tridecanol | Alcohol dehydrogenase, Aldehyde dehydrogenase | Tridecanoic acid |

| 3 | β-Oxidation | Dodecanedioic acid, Tridecanoic acid | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Acetyl-CoA, Shorter-chain dicarboxylic acids |

| 4 | TCA Cycle | Acetyl-CoA | Citrate synthase, etc. | CO₂, H₂O, ATP |

In anaerobic environments, the initial hydrolysis of this compound to dodecanedioic acid and tridecanol is also the primary first step. rnasinc.com However, the subsequent degradation of these long-chain fatty acids and dicarboxylic acids follows a more complex, syntrophic pathway. nih.gov

Under anaerobic conditions, the β-oxidation of long-chain fatty acids is thermodynamically unfavorable unless the partial pressure of hydrogen is kept very low. researchgate.netabertay.ac.uk This is achieved through interspecies hydrogen transfer, where hydrogenotrophic methanogens or sulfate-reducing bacteria consume the hydrogen produced by the fatty acid-oxidizing bacteria. nih.gov

The breakdown of dodecanedioic acid and tridecanoic acid will proceed via anaerobic β-oxidation, producing acetate, hydrogen, and carbon dioxide. rnasinc.com These products are then utilized by methanogenic archaea to produce methane (B114726) or by sulfate-reducing bacteria to produce hydrogen sulfide. nih.gov The complete degradation of this compound under anaerobic conditions is therefore a cooperative effort of several different microbial groups.

While specific microorganisms capable of degrading this compound have not been identified, it is known that microbial consortia are generally more effective at degrading complex pollutants than single strains. mdpi.comresearchgate.netfrontiersin.org The degradation of long-chain esters and their hydrolysis products is often carried out by a synergistic community of bacteria and fungi.

Genera such as Pseudomonas, Bacillus, Rhodococcus, and Arthrobacter are frequently implicated in the degradation of aliphatic and aromatic esters. nih.govnih.gov Fungal species, particularly those that produce potent extracellular lipases, are also likely to be involved in the initial hydrolysis step.

In anaerobic environments, syntrophic consortia are essential. Key players would include fatty acid-oxidizing bacteria from families like Syntrophomonadaceae and Syntrophaceae, coupled with methanogens such as Methanosaeta and Methanospirillum, or sulfate-reducing bacteria like Desulfovibrio. nih.gov

Table 2: Potential Microbial Genera Involved in this compound Biodegradation

| Environment | Degradation Step | Potential Microbial Genera |

| Aerobic | Initial Hydrolysis & β-Oxidation | Pseudomonas, Bacillus, Rhodococcus, Arthrobacter, Cupriavidus, Gordonia nih.gov |

| Anaerobic | Initial Hydrolysis & β-Oxidation | Syntrophomonas, Smithellaceae, Desulfomonilia nih.gov |

| Anaerobic | Methanogenesis | Methanothrix, Methanosaeta, Methanospirillum nih.gov |

Factors Influencing Biodegradation Rates in Diverse Environments (e.g., soil, aquatic)

The rate at which this compound biodegrades in natural environments is influenced by a combination of physicochemical and biological factors.

Temperature: Microbial activity and the rates of enzymatic reactions are highly dependent on temperature. Generally, higher temperatures, up to an optimal point, increase the rate of biodegradation. researchgate.netnih.gov For mesophilic microbial communities typically found in soil and water, the optimal temperature for ester biodegradation is likely in the range of 30-40°C. mdpi.com Lower temperatures will significantly slow down the degradation process.

pH: The pH of the environment affects both the chemical stability of the ester and the activity of microbial enzymes. Ester hydrolysis can be catalyzed by both acidic and basic conditions. researchgate.netresearchgate.net Microbial esterases often have an optimal pH range, typically near neutral (pH 7.0). usda.gov Extreme pH values can inhibit microbial growth and enzyme function, thereby reducing the rate of biodegradation.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A balanced carbon-to-nitrogen (C/N) ratio is necessary to support a robust microbial population capable of degrading this compound. Nutrient limitation in either soil or aquatic environments can be a significant factor limiting the rate of biodegradation.

Table 3: Influence of Environmental Factors on the Biodegradation of Long-Chain Esters

| Factor | Influence on Biodegradation Rate | Optimal Conditions (General) |

| Temperature | Rate increases with temperature up to an optimum, then decreases. nih.gov | Mesophilic range (e.g., 30-40°C) mdpi.com |

| pH | Affects chemical hydrolysis and enzyme activity; extremes are inhibitory. researchgate.netusda.gov | Near neutral (pH ~7.0) for microbial enzymes usda.gov |

| Nutrients (N, P) | Essential for microbial growth; limitation reduces degradation. | Balanced C:N:P ratio |

The molecular structure of this compound itself plays a critical role in its susceptibility to biodegradation.